molecular formula C15H10ClNO3 B11947012 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid CAS No. 853347-78-1

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid

Cat. No.: B11947012
CAS No.: 853347-78-1
M. Wt: 287.70 g/mol
InChI Key: IUOJDAJVEVTSQK-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid is an organic compound with a complex structure that includes a chlorinated phenyl group, a furan ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methylphenylboronic acid, which is then coupled with a furan derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated phenyl derivatives and furan-containing molecules. Examples include:

  • 3-Chloro-4-methylphenylboronic acid
  • 3-Chloro-4-methylphenylthiourea
  • 3-Chloro-4-methylphenylcarbamate

Uniqueness

What sets 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

CAS No.

853347-78-1

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C15H10ClNO3/c1-9-2-3-10(7-13(9)16)14-5-4-12(20-14)6-11(8-17)15(18)19/h2-7H,1H3,(H,18,19)/b11-6+

InChI Key

IUOJDAJVEVTSQK-IZZDOVSWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.